molecular formula C₂₂H₃₁N₃O₁₃ B013770 GlcNAc-b-1,3-GalNAc-a-PNP CAS No. 125455-64-3

GlcNAc-b-1,3-GalNAc-a-PNP

Cat. No. B013770
M. Wt: 545.5 g/mol
InChI Key: HXQAUFSCNOLKJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

GlcNAc-β-1,3-GalNAc-α-PNP is synthesized through enzymatic reactions involving specific glycosyltransferases. For example, UDP-GlcNAc:GalNAc-peptide β1,3-N-acetylglucosaminyltransferase (β3Gn-T6) is identified as a crucial enzyme in synthesizing the core 3 structure of O-glycans, GlcNAcβ1–3GalNAcα1-serine/threonine, an important precursor in the biosynthesis of mucin-type glycoproteins (Iwai et al., 2002). This enzymatic synthesis underscores the specificity and complexity of glycosylation processes in biological systems.

Molecular Structure Analysis

The molecular structure of GlcNAc-β-1,3-GalNAc-α-PNP and related glycan structures is characterized by specific glycosidic linkages that determine their biological functions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are utilized to confirm these linkages and provide detailed insights into their molecular conformation (Iwai et al., 2002).

Chemical Reactions and Properties

The chemical properties of GlcNAc-β-1,3-GalNAc-α-PNP are influenced by the functional groups present in its structure, such as acetamido and hydroxyl groups. These groups participate in various chemical reactions, including enzymatic transfer reactions crucial for extending the glycan chains in glycoproteins and glycolipids. Enzymes like β3Gn-T6 show specificity towards substrates such as GalNAcα-p-nitrophenyl and GalNAcα1-serine/threonine, highlighting the selective nature of glycosylation reactions (Iwai et al., 2002).

Scientific Research Applications

Dynamic O-Glycosylation of Nuclear and Cytosolic Proteins

Research on dynamic modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc) highlights the importance of understanding the enzymatic mechanisms involved in adding and removing these modifications. The study identified a human brain O-GlcNAcase that cleaves O-GlcNAc off proteins, providing insights into the regulation of protein function through glycosylation (Gao et al., 2001).

Ectopic Expression of GlcNAc 6-O-sulfotransferase in Colonic Mucinous Adenocarcinoma

Another study focused on the alteration of sulfated glycans in colonic carcinogenesis, identifying GlcNAc 6-O-sulfotransferases (SulTs) with specific expression patterns in normal and adenocarcinoma tissues. This research sheds light on the potential roles of these enzymes in cancer progression and as biomarkers for mucinous adenocarcinomas (Seko et al., 2002).

Chemical Reporters for Fluorescent Detection of O-GlcNAc-modified Proteins

The development of chemical reporters for the detection of O-GlcNAc-modified proteins enables the visualization and identification of these modifications in living cells. This approach has improved the specificity and efficiency of detecting O-GlcNAc, offering tools for the study of its role in various diseases and biological functions (Zaro et al., 2011).

Enzymatic Syntheses of GlcNAcβ1-2Man and Galβ1-4GlcNAcβ1-2Man

Research on the enzymatic synthesis of specific saccharides provides fundamental insights into the biosynthesis and structure of complex type sugar chains. This knowledge is crucial for understanding the structural requirements of glycosylation enzymes and the design of glycoconjugates with specific biological functions (Fujimoto et al., 2004).

O-GlcNAc-modified Proteins in Cells

The development of novel probes for specific visualization and accurate identification of O-GlcNAc-modified proteins enhances the understanding of O-GlcNAcylation's impact on protein function. These advancements in detection methods contribute to the broader understanding of O-GlcNAc's role in cell signaling, disease mechanisms, and therapeutic targets (Li et al., 2016).

properties

IUPAC Name

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQAUFSCNOLKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405129
Record name GlcNAc-b-1,3-GalNAc-a-PNP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS RN

125455-64-3
Record name GlcNAc-b-1,3-GalNAc-a-PNP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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